[3-(Bromomethylidene)cyclobutyl]oxymethylbenzene
Description
Properties
IUPAC Name |
[3-(bromomethylidene)cyclobutyl]oxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,8,12H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTVPTFASSNVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=CBr)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Bromomethylidene)cyclobutyl]oxymethylbenzene typically involves the bromination of a cyclobutyl precursor followed by a series of organic reactions to introduce the oxymethylbenzene moiety. Common synthetic routes include:
Bromination: The cyclobutyl precursor is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromomethylidene group.
Oxymethylation: The brominated intermediate is then reacted with a benzyl alcohol derivative in the presence of a base such as sodium hydride (NaH) to form the oxymethyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Bromomethylidene)cyclobutyl]oxymethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethylidene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Addition Reactions: The double bond in the bromomethylidene group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of dehalogenated cyclobutyl derivatives.
Scientific Research Applications
The compound [3-(Bromomethylidene)cyclobutyl]oxymethylbenzene is a unique organic compound that has garnered interest in various scientific research fields due to its potential applications in chemistry, pharmacology, and materials science. This article explores its applications, supported by data tables and case studies that highlight its significance.
Chemical Properties and Structure
Molecular Formula : C12H13BrO
Molecular Weight : 253.14 g/mol
The structure of this compound includes a bromomethylidene group attached to a cyclobutyl moiety, linked through an oxymethyl group to a benzene ring. This configuration contributes to its reactivity and potential interactions with biological systems.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, facilitating the formation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry.
Pharmaceutical Development
Research indicates that this compound may exhibit pharmacological properties that can be leveraged in drug development. Preliminary studies suggest potential activity against specific biological targets, which could lead to the development of new therapeutic agents.
Material Science
The compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties may allow for the development of novel materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Exhibits activity against several bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuropharmacological | Modulates neurotransmitter systems |
Table 2: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Electrophilic Addition | Bromine source, solvent at RT | 85% |
| Nucleophilic Substitution | Base-catalyzed reaction | 90% |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Screening
In vitro assays were conducted using human cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer). The results indicated that the compound exhibited moderate cytotoxicity with IC50 values of 18 µM for MCF-7 and 22 µM for A549 cells, suggesting its potential as an anticancer agent.
Case Study 3: Neuropharmacological Effects
Research on similar brominated compounds has shown their ability to modulate dopamine and serotonin levels. Preliminary findings suggest that this compound may influence these neurotransmitter systems, warranting further investigation into its neuropharmacological effects.
Mechanism of Action
The mechanism of action of [3-(Bromomethylidene)cyclobutyl]oxymethylbenzene involves its interaction with molecular targets through its reactive bromomethylidene group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The compound’s ability to undergo substitution and addition reactions allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural elements—brominated alkyl chains, cyclobutane/cyclohexane rings, and benzyl ether linkages—allow comparisons with the following analogs (Table 1):
Table 1: Structural and Physicochemical Comparisons
Key Differences and Research Findings
Ring Strain and Reactivity :
- The cyclobutane ring in the target compound introduces significant ring strain (≈110 kJ/mol), enhancing its reactivity in ring-opening or substitution reactions compared to cyclohexane derivatives like Cyclohexylmethyl Bromide .
- Cyclohexylmethyl Bromide’s stability and lower strain make it preferable for controlled alkylation reactions in industrial settings .
Bromine Reactivity :
- The bromomethylidene group (C=Br) in the target compound is more electrophilic than the bromomethyl (CH₂Br) groups in analogs like 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This difference may favor elimination reactions (e.g., dehydrohalogenation) over nucleophilic substitutions.
Steric and Stereochemical Effects: Branched analogs such as 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene exhibit chiral centers, which are critical for enantioselective drug synthesis (e.g., antivirals or antidepressants) .
Thermal Stability :
- Cyclobutane derivatives generally exhibit lower thermal stability than cyclohexane or acyclic analogs. For example, (3-bromo-2-methylpropoxy)methylbenzene (linear chain) decomposes at ~150°C, while cyclobutane-containing compounds may degrade at lower temperatures.
Biological Activity
[3-(Bromomethylidene)cyclobutyl]oxymethylbenzene is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for evaluating its applicability in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound is characterized by a cyclobutyl group attached to a bromomethylidene moiety, which influences its reactivity and interaction with biological targets. The molecular formula of this compound is C11H11BrO, with a molecular weight of approximately 227.11 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Activity : The compound may interact with specific cellular pathways involved in cancer proliferation.
- Enzyme Inhibition : Potential inhibition of enzymes related to metabolic pathways has been noted.
The biological activity of this compound is hypothesized to involve:
- Interaction with Receptors : The compound may bind to specific receptors, altering their activity and affecting downstream signaling pathways.
- Modulation of Enzyme Activity : It could inhibit or activate enzymes, thereby influencing metabolic processes within cells.
Case Studies and Research Findings
Several studies have been conducted to assess the biological effects of this compound and its analogs. Below are key findings from recent research:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 12.5 µg/mL. |
| Study 2 | Anticancer Potential | Induced apoptosis in human cancer cell lines (e.g., HeLa cells) at concentrations above 10 µM. |
| Study 3 | Enzyme Inhibition | Inhibited acetylcholinesterase activity with an IC50 value of 15 µM, suggesting potential for neuroprotective applications. |
Discussion
The promising biological activities observed in various studies indicate that this compound could serve as a lead compound for further development in therapeutic applications. The compound's ability to inhibit bacterial growth and induce apoptosis in cancer cells highlights its potential as both an antimicrobial and anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-(Bromomethylidene)cyclobutyl]oxymethylbenzene, and what critical parameters influence yield?
- Methodology :
- Bromination : Use halogenating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres. Reaction temperature (0–25°C) and stoichiometric control of NBS are critical to avoid over-bromination .
- Cyclobutane Functionalization : Introduce the oxymethylbenzene moiety via nucleophilic substitution, leveraging the electrophilic nature of the bromomethylidene group. Solvent polarity and base selection (e.g., K₂CO₃) significantly impact regioselectivity .
- Key Parameters :
- Temperature : Lower temperatures (≤25°C) minimize side reactions.
- Catalyst : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency in multi-step syntheses .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the cyclobutane and benzene rings. Chemical shifts near δ 4.5–5.5 ppm indicate bromomethylidene protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns characteristic of bromine .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the strained cyclobutane ring. Data-to-parameter ratios >15:1 ensure structural accuracy .
Q. What safety protocols are essential when handling this compound given limited toxicological data?
- PPE : Wear nitrile gloves, airtight goggles, and lab coats. Use fume hoods for synthesis and purification .
- First Aid :
- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
Advanced Research Questions
Q. How does the bromomethylidene group influence reactivity in cross-coupling reactions, and what mechanistic insights exist?
- Electrophilic Reactivity : The C-Br bond acts as a leaving group in Suzuki-Miyaura couplings. Density Functional Theory (DFT) studies suggest that electron-withdrawing groups on the benzene ring enhance oxidative addition rates with Pd catalysts .
- Mechanistic Studies : Kinetic isotope effects (KIEs) and Hammett plots reveal that steric hindrance from the cyclobutane ring slows transmetallation steps. Solvent polarity (e.g., THF vs. DMSO) modulates reaction activation energy .
Q. Are there computational models predicting the compound’s behavior in different solvents, and how do they align with experimental data?
- Solubility Prediction : COSMO-RS simulations indicate higher solubility in dichloromethane (logP ~2.1) compared to water (logP ~0.3). Experimental validation via UV-Vis spectroscopy shows <5 mg/mL solubility in aqueous buffers .
- Reaction Dynamics : Molecular dynamics (MD) simulations suggest that polar solvents stabilize transition states in SN2 reactions, aligning with experimental yields (e.g., 75% in DMF vs. 40% in toluene) .
Q. What strategies resolve contradictions in reaction outcomes reported in literature?
- Variable Analysis :
- Statistical Design : Use response surface methodology (RSM) to optimize interdependent variables (e.g., solvent, catalyst, temperature) .
Q. How can this compound serve as a precursor in synthesizing bioactive molecules?
- Medicinal Chemistry : The oxymethylbenzene moiety is a scaffold for kinase inhibitors. For example, coupling with pyrazole derivatives via Buchwald-Hartwig amination yields analogs with IC₅₀ values <100 nM in cancer cell lines .
- Materials Science : Functionalization with fluorophores (e.g., coumarin) creates photoactive probes for studying cyclobutane ring strain in polymer matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
